

Demelverine: An In-depth Technical Guide on its Discovery and History

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Demelverine is a spasmolytic agent with a papaverine-like mechanism of action, also classified as an anticholinergic agent.[1] This technical guide provides a comprehensive overview of the available scientific and technical information regarding its discovery, history, and pharmacological properties. Due to the limited publicly available data, this document synthesizes known information and highlights areas where further research is required.

Introduction

Demelverine is a tertiary amine with a molecular formula of C17H21N and a molecular weight of 239.36 g/mol . It is structurally distinct from many other anticholinergic agents. While its primary classification is as a spasmolytic, its anticholinergic properties contribute to its overall pharmacological profile. This guide aims to collate the fragmented information available on **Demelverine** to provide a coherent resource for the scientific community.

Discovery and History

The precise details surrounding the discovery and historical development of **Demelverine** are not well-documented in publicly accessible scientific literature. Information regarding the original researchers, the institution where it was first synthesized, and the timeline of its development is scarce. This lack of a clear historical narrative presents a significant gap in the



understanding of this compound's origins and its journey through preclinical and potential clinical development.

Chemical Synthesis

A definitive, detailed experimental protocol for the synthesis of **Demelverine** is not readily available in peer-reviewed journals. However, based on its chemical structure, a logical synthetic pathway can be proposed.

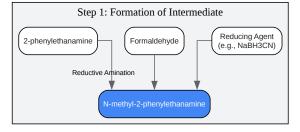
Proposed Synthetic Pathway

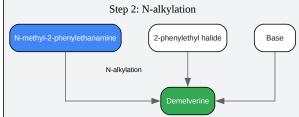
A plausible retrosynthetic analysis of **Demelverine** (N-methyl-N-(2-phenylethyl)benzeneethanamine) suggests that it could be synthesized through the N-alkylation of N-methyl-2-phenylethanamine with a suitable 2-phenylethyl halide or by reductive amination of phenylacetaldehyde with N-methyl-2-phenylethanamine.

A logical forward synthesis could involve the following steps:

- Formation of N-methyl-2-phenylethanamine: This intermediate can be prepared from 2phenylethanamine through reductive amination with formaldehyde or by acylation followed by reduction.
- N-alkylation: The resulting secondary amine can then be reacted with a 2-phenylethyl halide (e.g., 2-phenylethyl bromide) in the presence of a base to yield **Demelverine**.

A visual representation of this proposed synthetic workflow is provided below.







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Proposed Synthetic Workflow for **Demelverine**.

Mechanism of Action

Demelverine's pharmacological activity is characterized by two primary mechanisms: a direct spasmolytic effect similar to papaverine and an anticholinergic effect.

Papaverine-like Spasmolytic Action

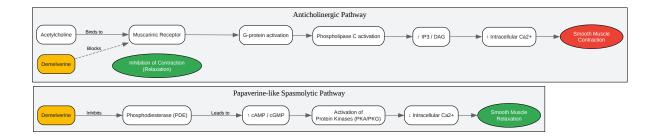
The papaverine-like action suggests that **Demelverine** may act as a non-specific inhibitor of phosphodiesterases (PDEs). Inhibition of PDEs would lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) and/or cyclic guanosine monophosphate (cGMP) levels in smooth muscle cells. This increase in cyclic nucleotides activates protein kinases, which in turn phosphorylate various downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation.

Anticholinergic Activity

As an anticholinergic agent, **Demelverine** likely acts as a competitive antagonist of acetylcholine at muscarinic receptors. By blocking the binding of acetylcholine, it inhibits the parasympathetic stimulation of smooth muscle contraction. The specific affinities of **Demelverine** for the different muscarinic receptor subtypes (M1-M5) have not been reported in the available literature. Understanding this receptor-binding profile would be crucial for a more precise characterization of its pharmacological effects and potential side effects.

The following diagram illustrates the potential signaling pathways involved in **Demelverine**'s mechanism of action.





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Potential Signaling Pathways of **Demelverine**.

Preclinical and Clinical Data

A thorough search of scientific databases and clinical trial registries did not yield any publicly available quantitative data from preclinical or clinical studies of **Demelverine**. Information on its pharmacokinetic profile (absorption, distribution, metabolism, and excretion), toxicology, and efficacy in animal models or human subjects is not documented in the accessible literature. A single clinical trial identifier, NCT06156449, has been noted, but no results or detailed information about this study are currently available.

Data Summary

Due to the absence of quantitative data in the public domain, a tabular summary of **Demelverine**'s properties cannot be compiled at this time. Key data points that would be essential for a comprehensive understanding of this compound and are currently unavailable include:

Physicochemical Properties: pKa, logP, solubility.



- Pharmacological Data: IC50/EC50 values for PDE inhibition, Ki values for muscarinic receptor subtypes.
- Pharmacokinetic Parameters: Bioavailability, half-life, clearance, volume of distribution.
- Toxicological Data: LD50, NOAEL (No-Observed-Adverse-Effect Level).

Conclusion and Future Directions

Demelverine remains a poorly characterized compound in the public scientific domain. While its classification as a spasmolytic and anticholinergic agent provides a general framework for its potential therapeutic applications, the lack of detailed information on its discovery, synthesis, and pharmacological properties severely limits its potential for further development.

For researchers and drug development professionals, the following areas represent critical next steps in the investigation of **Demelverine**:

- Literature and Patent Archeology: A more profound search of historical chemical and pharmaceutical literature, as well as patent databases from various countries, may yet uncover original documents detailing the discovery and development of **Demelverine**.
- De Novo Synthesis and Characterization: In the absence of a published synthetic protocol, a
 de novo synthesis based on established organic chemistry principles would be necessary to
 obtain the compound for further study. Full analytical characterization (NMR, MS, etc.) would
 be required to confirm its identity.
- In Vitro Pharmacological Profiling: A comprehensive in vitro study is needed to determine its binding affinities for muscarinic receptor subtypes and its inhibitory activity against various PDE isoforms.
- Preclinical In Vivo Studies: Should in vitro studies yield promising results, evaluation in relevant animal models of smooth muscle spasm would be warranted to assess its efficacy, pharmacokinetics, and safety profile.

This technical guide serves as a starting point for future research into **Demelverine**, highlighting the significant knowledge gaps that need to be addressed to fully understand and potentially exploit its therapeutic value.



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References

- 1. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
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